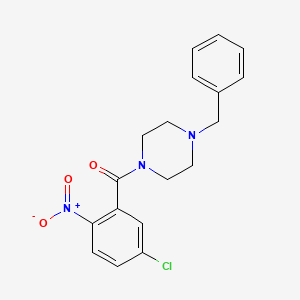![molecular formula C16H19N3O2 B2807373 Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate CAS No. 2380188-17-8](/img/structure/B2807373.png)
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is synthesized through a specific method that involves the use of various reagents and solvents. The mechanism of action of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is still being studied, and its biochemical and physiological effects are yet to be fully understood. However, this compound has shown promising results in laboratory experiments, and its future directions in research are vast and diverse.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is still being studied. However, it is believed that this compound may act on specific enzymes or proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate are yet to be fully understood. However, studies have shown that this compound may have anti-inflammatory, antioxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate in laboratory experiments is its potential to target specific biological processes, leading to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity, which may affect the results of the experiments.
Direcciones Futuras
The future directions for tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate research are vast and diverse. Some of the possible future directions include studying its potential use in developing new drugs for the treatment of various diseases, understanding its mechanism of action, and exploring its potential applications in various biological processes.
In conclusion, tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is a chemical compound that has vast potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are still being studied and explored. With further research, this compound may have significant implications in the field of medicine and biology.
Métodos De Síntesis
The synthesis of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate involves the reaction of 6-phenylpyrimidin-4-yl)methanol with tert-butyl chloroformate and triethylamine in dichloromethane. The reaction mixture is then stirred for several hours, and the resulting compound is purified through column chromatography using a specific solvent system.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate has various scientific research applications, including its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been studied for its potential use in developing new drugs that target specific biological processes.
Propiedades
IUPAC Name |
tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)17-10-13-9-14(19-11-18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXRXAQOVCQQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
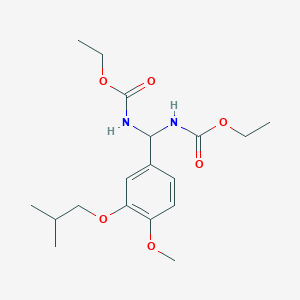

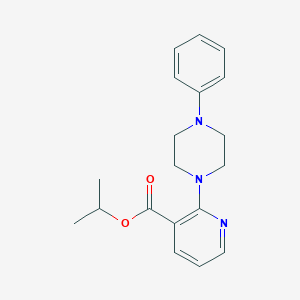
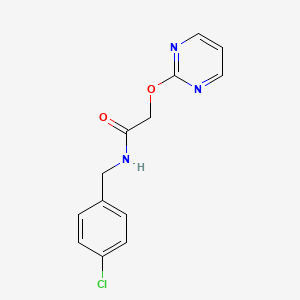
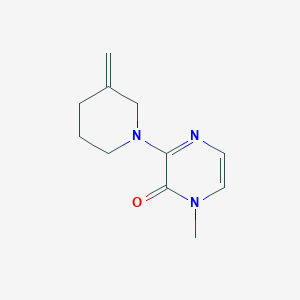
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)


